3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
3-Amino-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile is a complex organic compound known for its unique chemical structure and properties This compound features a biphenyl core substituted with an amino group, a trifluoromethoxy group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
3-Amino-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in medicinal chemistry, where cell permeability is crucial for drug efficacy.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-Amino-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile stands out due to its biphenyl core, which provides additional rigidity and potential for π-π stacking interactions. This structural feature can enhance its binding affinity to molecular targets, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C14H9F3N2O |
---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
2-amino-4-[2-(trifluoromethoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-13-4-2-1-3-11(13)9-5-6-10(8-18)12(19)7-9/h1-7H,19H2 |
InChI Key |
SUQSIAQUURGJGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)N)OC(F)(F)F |
Origin of Product |
United States |
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